Conditions de réaction

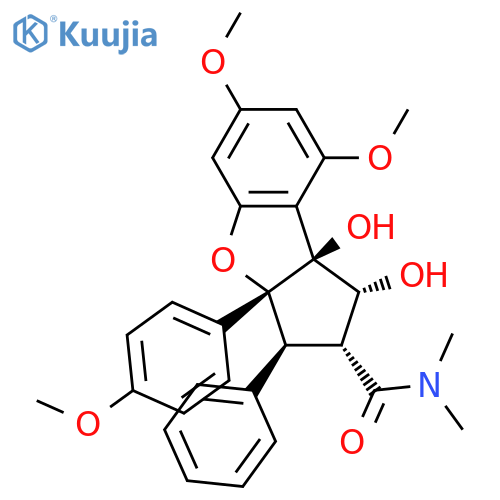

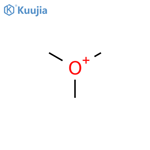

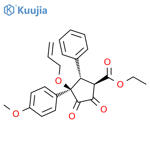

1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Bis(trifluoroacetoxy)iodobenzene Solvents: Allyl alcohol ; -10 °C → rt; 2 h, rt

Référence

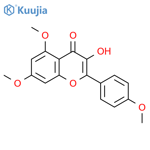

The Evolution of the Total Synthesis of Rocaglamide

Zhou, Zhe; et al ,

Chemistry - A European Journal ,

2016 ,

22(44) ,

15929-15936